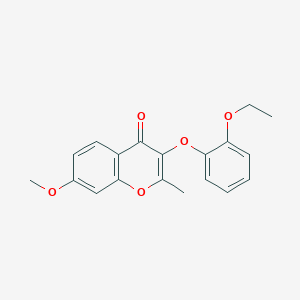![molecular formula C17H16N2O4S B5747055 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5747055.png)
3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, also known as MMB, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
科学研究应用
3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been studied for its potential therapeutic applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis.
作用机制
The mechanism of action of 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce the production of pro-inflammatory cytokines in animal models of arthritis.
实验室实验的优点和局限性
One advantage of using 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. Additionally, 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid in lab experiments is its limited availability, as it is not yet widely used or commercially available.
未来方向
There are several future directions for research on 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing more efficient synthesis methods for 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, as well as exploring its potential use in combination with other therapeutic agents. Finally, research could focus on developing more effective delivery methods for 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, such as nanoparticles or liposomes, to enhance its bioavailability and efficacy.
合成方法
3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid can be synthesized through a multi-step process involving the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3-aminobenzoic acid. This intermediate product is then reacted with 4-methylbenzoyl chloride to produce 3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid.
属性
IUPAC Name |
3-[(3-methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-10-6-7-12(16(21)22)9-14(10)18-17(24)19-15(20)11-4-3-5-13(8-11)23-2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMUVFUYHGBHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5746982.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)

![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)


![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)


![5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5747077.png)
![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)
